Trimethoprim sulfate
Overview
Description
Trimethoprim sulfate is a synthetic substituted pyrimidine with antibacterial activity. It selectively binds to and reversibly inhibits dihydrofolate reductase, blocking the production of tetrahydrofolic acid from dihydrofolic acid. This leads to an inhibition of bacterial synthesis of folic acid, affecting nucleic acid and protein synthesis. Trimethoprim sulfate has a stronger affinity for the bacterial enzyme than for the corresponding mammalian enzyme (Definitions, 2020).
Synthesis Analysis
Molecular Structure Analysis
Trimethoprim is composed of a pyrimidine ring linked to a trimethoxybenzyl moiety. The molecular structure has been extensively studied, revealing detailed hydrogen bonding patterns especially in its sulfate trihydrate form. The asymmetry of the unit contains two cations, a sulfate anion, and water molecules, showcasing a network of hydrogen bonds (Muthiah et al., 2001).
Chemical Reactions and Properties
Trimethoprim can undergo oxidation in the presence of sulfate radicals. This process is affected by dissolved oxygen, which enhances the degradation of Trimethoprim. The study also outlines the transformation pathways including hydrolysis and further oxidation steps (Yang et al., 2021).
Physical Properties Analysis
The physical properties of Trimethoprim, such as solubility and crystalline forms, have been studied. The polymorphs and their stability are important for the drug's physical characteristics. Four polymorphs of Trimethoprim have been reported, offering insights into its physical stability and solubility (Maddileti et al., 2015).
Chemical Properties Analysis
The chemical properties of Trimethoprim, including its interactions with other chemicals and its reactivity under various conditions, have been examined. Studies have shown how Trimethoprim reacts with chlorine and the resultant kinetic rates and pathways, which are crucial for understanding its behavior in water treatment processes (Dodd & Huang, 2007).
Scientific Research Applications
1. Oxidation and Degradation Studies
Trimethoprim (TMP) is a common antibacterial agent found in natural waters and municipal wastewaters. Research by Yang et al. (2021) focuses on the impact of dissolved oxygen on the degradation efficiency of TMP by reaction with sulfate radicals. This study is significant for understanding the environmental fate of TMP and for developing efficient wastewater treatment processes (Yang et al., 2021).
2. Electrochemical Analysis
A study by Rajith and Kumar (2010) explored the electrochemical behavior of TMP using metalloporphyrin modified glassy carbon electrodes. This research provides insights into the electrocatalytic activity and potential applications of TMP in electrochemical sensors, enhancing the detection of TMP in various samples (Rajith & Kumar, 2010).
3. Impact on Metabolic Pathways
Kwon et al. (2008) examined the effect of TMP on cellular metabolism in Escherichia coli, revealing that TMP blockade of dihydrofolate reductase also affects folylpoly-gamma-glutamate synthetase, a critical enzyme in folate metabolism. This study provides a deeper understanding of TMP's broader impact on bacterial metabolism and could guide the development of more effective antibacterial strategies (Kwon et al., 2008).
4. Antimicrobial Resistance and Mechanisms
Sköld (2001) discussed the spread of resistance to TMP, focusing on the genetic basis of such resistance. Understanding these mechanisms is crucial for combating antimicrobial resistance and developing new therapeutic strategies (Sköld, 2001).
5. Pharmaceutical Enhancements
Wang et al. (2018) presented a prodrug strategy involving the conjugation of trimethoprim with oligosaccharides, enhancing its solubility and reducing toxicity. This innovative approach could improve the clinical effectiveness of trimethoprim in treating infections (Wang et al., 2018).
Safety And Hazards
Trimethoprim may cause serious side effects. Some of the side effects include severe stomach pain, diarrhea that is watery or bloody (even if it occurs months after your last dose), high potassium level-- nausea, weakness, tingly feeling, chest pain, irregular heartbeats, loss of movement, and swelling in your tongue .
Future Directions
Trimethoprim is primarily used in the treatment of urinary tract infections, although it may be used against any susceptible aerobic bacterial species . The anaerobic biodegradation of Trimethoprim could be coupled with sulfate respiration, which gives new insights into the antibiotic fate in real environments and provides a new route for the bioremediation of antibiotic-contaminated environments .
properties
IUPAC Name |
sulfuric acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H18N4O3.H2O4S/c2*1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-5(2,3)4/h2*5-7H,4H2,1-3H3,(H4,15,16,17,18);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILMMYFRNCCPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N8O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205138 | |
Record name | Trimethoprim sulfate [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoprim sulfate | |
CAS RN |
56585-33-2 | |
Record name | Trimethoprim sulfate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056585332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethoprim sulfate [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIMETHOPRIM SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E377MF8EQ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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